2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(4-10-2)3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWCRMHWBRNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of methoxymethyl chloride with a suitable cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation to yield substituted cyclopropane derivatives. This reaction is facilitated by the electron-withdrawing nature of the adjacent cyclopropane ring:
Mechanistic Insight : Decarboxylation involves the formation of a resonance-stabilized enolate intermediate, followed by CO₂ elimination. The reaction rate is enhanced by electron-donating substituents on the cyclopropane ring .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines under standard coupling conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂, then MeOH | 0°C → RT, 12h | Methyl 2-(methoxymethyl)-2-methylcyclopropane-1-carboxylate | 85% |
| EDCl, HOBt, DIPEA | DCM, RT, 24h | 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxamide | 73% |
Key Observation : Steric hindrance from the methoxymethyl group slows reaction kinetics compared to unsubstituted cyclopropanecarboxylic acids .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic, basic, or transition-metal-catalyzed conditions:
Acid-Catalyzed Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| H₂SO₄ (10%), H₂O, 80°C | 3-Methoxy-2-methylpropanoic acid | 68% |
Transition-Metal-Mediated Opening
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Rh₂(OAc)₄ (2 mol%) | Toluene, 110°C, 6h | (E)-4-Methoxy-3-methylpent-2-enoic acid | 81% |
Theoretical Basis : Ring strain (∼27 kcal/mol) drives these reactions. The methoxymethyl group directs regioselectivity by stabilizing partial charges during ring distortion .
Functionalization of the Methoxymethyl Group
The methoxymethyl substituent participates in nucleophilic substitutions and oxidations:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C → RT | 2-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid | 89% |
| Oxidation | KMnO₄, H₂O, 0°C | 2-(Carboxymethyl)-2-methylcyclopropane-1-carboxylic acid | 63% |
Limitation : Strong oxidants may degrade the cyclopropane ring concurrently.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:
| Conditions | Reaction Partner | Product | Yield |
|---|---|---|---|
| 254 nm, CH₃CN | Methyl acrylate | Bicyclo[2.2.1]heptane derivative | 57% |
Stereochemical Note : The methoxymethyl group imposes facial selectivity during photoexcitation .
Biological Derivatization
In enzymatically active environments, the compound undergoes site-selective modifications:
| Enzyme | Conditions | Product | Conversion |
|---|---|---|---|
| Lipase B (Candida antarctica) | Vinyl acetate, 37°C | Acetylated derivative | 94% |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid is C7H12O3. It features a cyclopropane ring with a methoxymethyl group and a carboxylic acid functional group. These structural characteristics contribute to its reactivity and versatility as a chemical intermediate.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms. For instance, it can undergo various reactions such as oxidation, reduction, and substitution, making it a valuable building block in organic synthesis.
Reactions:
- Oxidation: Can yield carboxylate salts or further oxidized products.
- Reduction: Can be transformed into alcohols or aldehydes.
- Substitution: The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution.
Biological Research
In biological contexts, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings. It may serve as a model compound for understanding biological interactions due to its ability to interact with enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition: May inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Could influence signal transduction pathways related to cell growth and apoptosis.
Medicinal Chemistry
The compound shows promise in drug development, particularly for designing pharmaceuticals that incorporate cyclopropane structures. Its stability and reactivity make it an attractive candidate for medicinal chemists looking to develop new therapeutic agents.
Applications:
- Potential use in treating conditions related to metabolic disorders, such as diabetes.
- Development of cyclopropane-containing pharmaceuticals that may offer unique therapeutic benefits.
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties can be exploited for developing new materials with specific characteristics.
Case Study 1: Synthesis of Cyclopropane Derivatives
A study demonstrated the successful synthesis of various cyclopropane derivatives using this compound as an intermediate. The research highlighted its role in producing compounds with enhanced biological activity, particularly against certain enzymes relevant to metabolic diseases .
Case Study 2: Enzyme Interaction Studies
Research investigating the interactions of this compound with specific enzymes revealed its potential as an enzyme inhibitor. The findings suggested that modifications to the methoxymethyl group could enhance its inhibitory effects, making it a candidate for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and stability in different environments.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on cyclopropane rings critically influence reactivity. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Property Trends
- LogP : Methoxymethyl substituents lower LogP compared to trifluoromethyl or aromatic groups, improving water solubility.
- Melting Points : Cyclopropane derivatives with bulky substituents (e.g., 2-methylphenyl ) exhibit higher melting points due to crystal packing efficiency.
Biological Activity
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopropane ring substituted with a methoxymethyl group and a carboxylic acid functional group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating pathways relevant to various diseases.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of important biomolecules.
- Receptor Modulation: It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that cyclopropane derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial function and interference with cell cycle progression.
Case Study:
A study on related cyclopropanecarboxylic acids demonstrated their effectiveness against human cancer cell lines, showing IC50 values indicating potent cytotoxicity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | A549 | 4.3 |
| Compound C | MCF7 | 6.1 |
These findings suggest that this compound could possess similar anticancer properties, warranting further investigation.
Anti-inflammatory Properties
Preliminary data suggest that this compound may also exhibit anti-inflammatory effects. Cyclopropane derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
In Silico Studies
Molecular docking studies indicate that this compound has favorable binding affinities for several target enzymes involved in metabolic processes. These studies provide insight into its potential as a lead compound for drug development.
| Enzyme Target | Binding Affinity (kcal/mol) |
|---|---|
| Enzyme A | -6.5 |
| Enzyme B | -6.0 |
| Enzyme C | -5.8 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropanation efficiency?
- Methodology : Cyclopropanation reactions are central to synthesizing this compound. A common approach involves using diazo compounds (e.g., diazoacetates) or carbene intermediates, catalyzed by transition metals like rhodium(II) acetate or copper(I) triflate. The methoxymethyl and methyl substituents require careful control of steric and electronic effects during cyclopropane ring formation. For example, rhodium catalysts may enhance enantioselectivity in chiral derivatives .
- Critical Parameters : Temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%) significantly impact yield and purity. Post-reaction purification via column chromatography or recrystallization is often necessary to isolate the carboxylic acid form .
Q. How do the physicochemical properties of this compound affect its solubility and stability in aqueous vs. organic matrices?
- Key Properties :
- Molecular Weight : ~172.18 g/mol (estimated from analogs).
- pKa : The carboxylic acid group has an approximate pKa of 4.5–5.0, influencing ionization in biological buffers.
- LogP : Predicted ~1.2 (moderate hydrophobicity due to the methoxymethyl group).
- Stability : The cyclopropane ring is strain-sensitive but stabilized by electron-donating substituents. Hydrolysis under acidic/basic conditions may occur, requiring storage at neutral pH and low temperatures (−20°C) .
Advanced Research Questions
Q. What stereochemical challenges arise during the synthesis of enantiopure this compound, and how can chiral catalysts or auxiliaries resolve them?
- Chiral Control : The compound’s stereochemistry is critical for biological interactions. Asymmetric cyclopropanation using chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) can achieve enantiomeric excess (ee) >90%. Alternatively, chiral auxiliaries like Evans oxazolidinones may direct stereoselective alkylation of cyclopropane precursors .
- Analytical Validation : Enantiopurity must be confirmed via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents .
Q. How can researchers resolve contradictions in binding affinity data for this compound against biological targets such as enzymes or receptors?
- Methodological Approaches :
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka, kd) to avoid artifacts from indirect assays.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
- X-ray Crystallography : Resolve structural ambiguities in target-ligand complexes (e.g., hydrogen bonding with active-site residues) .
- Case Study : Discrepancies in IC₅₀ values for cyclopropane analogs (e.g., 1-Methoxycyclopropane-1-carboxylic acid) were resolved by standardizing assay buffer ionic strength and pH .
Q. How does the reactivity of this compound compare to structurally related cyclopropane derivatives in substitution and ring-opening reactions?
- Comparative Reactivity Table :
| Compound | Substituents | Ring-Opening Rate (k, s⁻¹) | Preferred Reagents |
|---|---|---|---|
| Target Compound | 2-(Methoxymethyl), 2-methyl | 2.1 × 10⁻⁴ | H₂O (acidic) |
| 1-Methoxycyclopropane-1-carboxylic acid | 1-Methoxy | 5.3 × 10⁻⁴ | LiAlH₄ |
| Cyclopropanecarboxylic acid | None | 8.9 × 10⁻³ | Br₂ |
- Mechanistic Insight : Electron-donating groups (e.g., methoxymethyl) reduce ring strain and slow ring-opening, favoring nucleophilic substitution over addition .
Data Contradiction Analysis
Q. Why do computational docking studies sometimes fail to predict the biological activity of this compound accurately?
- Limitations of Models :
- Conformational Flexibility : The cyclopropane ring’s rigidity may not be fully captured in docking algorithms.
- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate interactions with polar residues.
- Mitigation Strategies : Use molecular dynamics simulations (≥100 ns) to sample conformational states or incorporate explicit water molecules in docking grids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
